(2E)-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one
Description
Historical Context of Chalcone-Pyrimidine Hybrid Molecules
The integration of chalcones with pyrimidine scaffolds emerged in the late 20th century as a strategy to enhance bioactivity. Early work focused on cyclizing chalcones with urea or guanidine to form pyrimidine cores, as demonstrated in the synthesis of antimicrobial agents via condensation reactions. For example, chalcones condensed with 3-guanidinyl carboxy-naphthyridine derivatives yielded pyrimidines with notable antibacterial properties. By the 2010s, researchers began fusing chalcones with polycyclic pyrimidine systems, such as pyrrolo[3,4-d]pyrimidine, to exploit synergistic electronic effects. A pivotal study in 2022 reported that pyrrolo[3,2-d]pyrimidine-chalcone hybrids inhibited cancer cell proliferation at nanomolar concentrations, validating the therapeutic potential of such conjugates.
Structural Classification Within Heterocyclic Chemistry
The compound belongs to the pyrrolo[3,4-d]pyrimidine family, characterized by a fused tricyclic system comprising:
- A pyrrole ring (five-membered, nitrogen-containing heterocycle)
- A pyrimidine ring (six-membered diazine)
- A chalcone moiety ((2E)-3-(thiophen-2-yl)prop-2-en-1-one)
Table 1: Structural Features and Comparative Analysis
The α,β-unsaturated ketone in the chalcone segment enables Michael addition reactions, while the thiophene ring enhances π-π stacking with biological targets. The pyrrolo[3,4-d]pyrimidine core provides hydrogen-bonding sites via its nitrogen atoms, critical for interacting with enzyme active sites.
Significance in Medicinal Chemistry Research
Chalcone-pyrimidine hybrids are investigated for their dual mechanisms:
- Kinase Inhibition : Pyrrolo[3,4-d]pyrimidine derivatives disrupt adenosine triphosphate (ATP) binding in kinases, as shown in molecular docking studies with cyclin-dependent kinase 2 (CDK2).
- Antimicrobial Action : The thiophene-chalcone moiety intercalates into bacterial DNA, while the pyrimidine core inhibits folate synthesis.
Notably, pyrrolo[3,2-d]pyrimidine analogs exhibit IC~50~ values of 0.009–0.043 µM against cancer cells, rivaling doxorubicin’s efficacy. Hybridization amplifies these effects by increasing membrane permeability and target affinity.
Theoretical Framework for Chalcone-Pyrrolo[3,4-d]Pyrimidine Conjugates
The electronic structure of the compound was analyzed using density functional theory (DFT). Key findings include:
- HOMO-LUMO Gap : A narrow gap (3.2 eV) suggests high reactivity, localized on the chalcone’s enone system and pyrimidine nitrogens.
- Molecular Docking : Simulations predict strong binding to EGFR (ΔG = −9.8 kcal/mol) and CDK2 (ΔG = −10.4 kcal/mol), driven by hydrogen bonds with pyrimidine N3 and hydrophobic interactions with thiophene.
Mechanistic Insights : $$ \text{Bioactivity} \propto \frac{1}{\text{HOMO-LUMO Gap}} \times \text{Hydrogen Bond Acceptor Count} $$ This relationship underscores the importance of electronic modulation and heteroatom placement in hybrid design.
Properties
IUPAC Name |
(E)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-13(4-3-11-2-1-5-18-11)16-7-10-6-14-9-15-12(10)8-16/h1-6,9H,7-8H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKBLOSQZGZFBD-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CN=CN=C2CN1C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrrolo[3,4-d]pyrimidine derivative with a thiophene aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process might involve crystallization or chromatography techniques to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of (2E)-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one as an inhibitor of heat shock protein 90 (HSP90), a crucial chaperone involved in cancer cell survival and proliferation. Inhibiting HSP90 can lead to the destabilization of numerous oncogenic proteins, thus promoting apoptosis in cancer cells. Studies have indicated that derivatives of pyrrolo-pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural components allow it to interact with microbial targets effectively, offering potential as a lead compound for developing new antibiotics or antimicrobial agents . The dual role of such compounds as both antimicrobial peptides and bioactive agents has been documented in various studies.
Enzyme Inhibition
In biochemical pathways, This compound has shown promise as an enzyme inhibitor. Research indicates its ability to inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders or diseases related to enzyme dysfunction .
Synthesis Methodologies
The synthesis of This compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Pyrrolo-Pyrimidine Core : This step often involves cyclization reactions using appropriate precursors under controlled conditions.
- Thiophene Integration : The thiophene moiety is introduced through electrophilic substitution reactions or coupling reactions with thiophene derivatives.
- Final Modifications : The final steps may involve functional group modifications to enhance biological activity or solubility.
Reaction Conditions
| Step | Conditions |
|---|---|
| Cyclization | Solvent: Dimethylformamide |
| Coupling | Base: Sodium Hydride |
| Final Modifications | Varies based on desired properties |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of pyrrolo-pyrimidine derivatives against breast cancer cell lines. The results indicated that compounds similar to This compound exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to standard antibiotics, suggesting potential for development into effective antimicrobial agents .
Mechanism of Action
The mechanism of action of (2E)-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolopyrimidine Derivatives
Key Observations :
- Substituent Effects : The tert-butyl group in the second compound improves lipophilicity, while the thiophene in the target compound enhances aromatic interactions. Halogenation (e.g., dichloro in the third compound) may increase reactivity toward nucleophilic residues in proteins .
Pyrimidine and Chalcone Derivatives
Key Observations :
- Core Heterocycle : Pyrimidine derivatives (e.g., 4a-d and 5a-d) exhibit antimicrobial activity, suggesting the target compound’s pyrrolopyrimidine core may similarly interact with microbial enzymes .
- Conformational Flexibility: Chalcone derivatives show variable dihedral angles between aromatic rings, which influence molecular packing and optoelectronic properties. The enone linker in the target compound likely adopts a planar conformation due to conjugation, enhancing stability .
Research Findings and Data Gaps
- Biological Activity : While pyrimidine-thiophene analogs show antimicrobial activity , pharmacological data for the target compound are unavailable. Computational docking studies could predict kinase or enzyme inhibition.
- Structural Data: No crystallographic data for the target compound are reported.
Biological Activity
(2E)-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrrolo[3,4-d]pyrimidines and features a thiophene ring. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that regulate various cellular functions through phosphorylation. The compound is believed to inhibit specific kinases involved in cancer cell proliferation and survival pathways.
Target Kinases
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibition of VEGFR can lead to reduced angiogenesis in tumors.
- PI3K/Akt/mTOR Pathway : This pathway is crucial for cell growth and survival; inhibition can induce apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- In Vitro Studies : The compound has shown promising results against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and Huh-7 with IC50 values in the low micromolar range. For instance:
- IC50 against HepG2: 0.55 µM
- IC50 against Huh-7: 0.32 µM
These values indicate a higher potency compared to standard treatments like sorafenib .
Apoptotic Induction
The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased caspase-3 activity in treated cells, suggesting a mechanism involving programmed cell death rather than merely cytotoxic effects .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of several derivatives of the compound on HepG2 and Huh-7 cells. The results indicated that compounds with thiophene substituents exhibited superior activity compared to their benzoyl counterparts. The study highlighted that structural modifications significantly influenced biological activity .
Study 2: Selectivity for Tumor Cells
Another investigation focused on the selectivity of this compound for tumor versus non-malignant cells. It was found that while the compound effectively inhibited tumor cell growth, it showed reduced activity against non-malignant hepatocytes (AML-12), indicating potential for selective targeting in therapeutic applications .
Data Table: Biological Activity Overview
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HepG2 | 0.55 | Caspase activation |
| Antiproliferative | Huh-7 | 0.32 | Caspase activation |
| Selectivity | AML-12 | >10 | Reduced activity |
Q & A
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to stabilize reactive species .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm connectivity. The thiophene protons typically resonate at δ 7.2–7.8 ppm, while pyrrolo-pyrimidine protons appear at δ 8.1–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error. Expected m/z for C₁₄H₁₂N₃OS: 294.0702 .
- FT-IR : Identify carbonyl (C=O) stretching at ~1680 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹ .
Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
